molecular formula C13H16N2O4 B3367655 Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- CAS No. 18776-65-3

Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl-

Cat. No. B3367655
CAS RN: 18776-65-3
M. Wt: 264.28 g/mol
InChI Key: RCGLXMDVAKJMOE-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzyl alcohol is a chemical compound with the molecular formula C9H12O3 . It’s a part of the Acros Organics product portfolio .


Synthesis Analysis

While specific synthesis methods for “Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl-” were not found, a study mentioned the in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) for the synthesis of coordination polymers .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzyl alcohol is represented by the formula (CH3O)2C6H3CH2OH . The molecular weight is 168.19 g/mol .


Physical And Chemical Properties Analysis

2,5-Dimethoxybenzyl alcohol is a viscous liquid with a color ranging from colorless to yellow . It has a boiling point of 122°C to 125°C (1.0mmHg) and a flash point of >110°C .

Mechanism of Action

While the mechanism of action for “Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl-” is not available, a related compound, 25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine), is known to be a selective 5-HT2A agonist . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR) .

Safety and Hazards

The safety data sheet for 2,5-Dimethoxybenzyl chloride indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-6-9(18-2)4-5-10(8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGLXMDVAKJMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940251
Record name 4-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18776-65-3
Record name 2,4-Imidazolidinedione, 5-((2,5-dimethoxyphenyl)methyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018776653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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